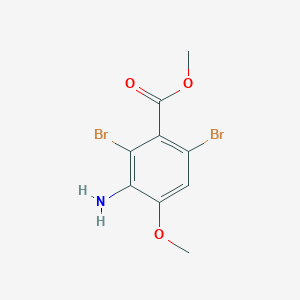

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate

Description

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with amino (-NH₂), methoxy (-OMe), and bromine (Br) groups at positions 3, 4, and 2/6, respectively. Its molecular formula is C₉H₉Br₂NO₃, with a molecular weight of 354.98 g/mol.

Properties

Molecular Formula |

C9H9Br2NO3 |

|---|---|

Molecular Weight |

338.98 g/mol |

IUPAC Name |

methyl 3-amino-2,6-dibromo-4-methoxybenzoate |

InChI |

InChI=1S/C9H9Br2NO3/c1-14-5-3-4(10)6(9(13)15-2)7(11)8(5)12/h3H,12H2,1-2H3 |

InChI Key |

ANNKSNCZNCRDHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1N)Br)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate typically involves the bromination of methyl 3-amino-4-methoxybenzoate. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The dibromo groups can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Triazine-Containing Derivatives

Compound 5l (C₂₅H₁₉BrN₄O₆): This triazine derivative, synthesized from 2,4,6-trichlorotriazine and 4-methoxyphenol, shares a bromine atom and methoxy group with the target compound but incorporates a triazine ring and additional aromatic ether linkages. Unlike Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate, Compound 5l’s extended conjugation and multiple oxygen/nitrogen sites likely influence its solubility and thermal stability .

Metsulfuron Methyl Ester (C₁₄H₁₅N₅O₆S): A sulfonylurea herbicide, this compound features a triazine ring linked to a sulfonylurea group. While both compounds include methoxy and amino groups, Metsulfuron’s sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase in plants. The target compound lacks this functional group, suggesting divergent applications (e.g., agrochemical vs. synthetic intermediate) .

Carbohydrate Derivatives

Methyl 3-Amino-2,3-dideoxyhexopyranosides (C₇H₁₅NO₄): These carbohydrate derivatives share an amino and methoxy group with the target compound but possess a hexopyranoside backbone. Studies highlight their role in coordination chemistry, forming stable complexes with chromium(III) ions via amino and hydroxyl groups.

Halogenated Aromatic Esters

Chloramben Methyl (C₈H₇Cl₂NO₂): A dichlorinated benzoate ester used as an herbicide, Chloramben Methyl lacks the amino group but shares halogen (Cl vs. Br) and methoxy substituents. The replacement of Br with Cl reduces molecular weight and alters lipophilicity, impacting bioavailability and environmental persistence. Bromine’s larger atomic radius in the target compound may increase steric hindrance, affecting reactivity in substitution reactions .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Reactivity: The bromine atoms in this compound may facilitate electrophilic aromatic substitution or Suzuki coupling, contrasting with triazine derivatives’ nucleophilic reactivity .

- Stability : Carbohydrate derivatives exhibit stabilization via N-H···O and C-H···O hydrogen bonds, whereas the target compound’s bromine atoms could contribute to halogen bonding, enhancing crystal lattice stability .

- Applications: Unlike herbicides like Metsulfuron or Chloramben Methyl, the target compound’s amino group positions it for use in pharmaceuticals or ligand design, pending further study.

Biological Activity

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 319.08 g/mol. The compound features two bromine atoms at the 2 and 6 positions, an amino group at the 3 position, and a methoxy group at the 4 position of the benzoate structure. This unique arrangement of functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The presence of bromine and amino groups may enhance binding affinity to specific enzymes, potentially inhibiting their activity. This characteristic is common among halogenated compounds which often demonstrate increased reactivity due to halogen effects.

- Receptor Modulation : The compound may interact with cellular receptors involved in signaling pathways, influencing physiological responses such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro using several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Mutagenicity Studies

Mutagenicity tests conducted using the Ames test have indicated that certain derivatives may exhibit mutagenic potential under specific conditions. However, further studies are required to elucidate the exact mechanisms and implications for human health.

Comparison of Biological Activities

| Activity Type | This compound | Reference Compounds |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Doxorubicin |

| Mutagenicity | Positive in Ames test (specific conditions) | Various nitro compounds |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity Assessment : Research conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.

- Mutagenicity Testing : In a comprehensive mutagenicity assessment involving the Ames test, this compound showed positive results in strains TA100 and TA98 under metabolic activation conditions. This suggests potential mutagenic activity that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.